molecular formula C17H20N4O3 B12237083 2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide

Cat. No.: B12237083
M. Wt: 328.4 g/mol
InChI Key: UGCSSBNCOAAFMI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a pyrazinyl group, and an azetidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(3,4-dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile. This intermediate can be synthesized through a reaction between 3,4-dimethoxybenzaldehyde and pyrazine-2-carboxylic acid, followed by a cyclization reaction to form the azetidinyl ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile: This compound shares a similar structure but lacks the azetidinyl group.

    3,4-Dimethoxyphenyl derivatives: These compounds have the dimethoxyphenyl group but differ in other structural aspects.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is unique due to the presence of the azetidinyl group, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C17H20N4O3/c1-23-14-4-3-12(7-15(14)24-2)8-17(22)20-13-10-21(11-13)16-9-18-5-6-19-16/h3-7,9,13H,8,10-11H2,1-2H3,(H,20,22)

InChI Key

UGCSSBNCOAAFMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CN(C2)C3=NC=CN=C3)OC

Origin of Product

United States

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